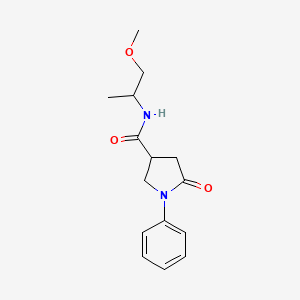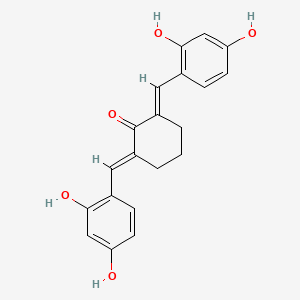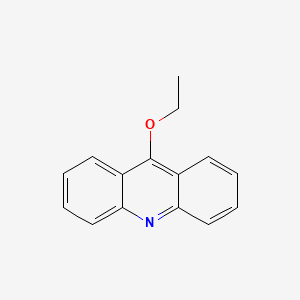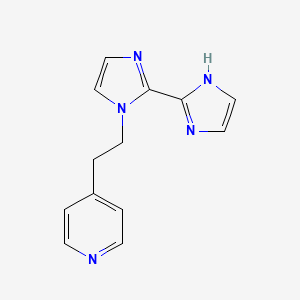
N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. MMPC is a pyrrolidine derivative that has been synthesized through various methods, with each method having its advantages and limitations.
Mechanism of Action
The mechanism of action of N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is not yet fully understood. However, research has suggested that N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide may act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide may also act on the opioid system, which is involved in the regulation of pain. Additionally, N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide may act on the cholinergic system, which is involved in the regulation of cognitive function.
Biochemical and Physiological Effects
N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been shown to have several biochemical and physiological effects. Research has shown that N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can reduce seizure activity, decrease pain sensitivity, and reduce inflammation. N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has also been shown to improve cognitive function and memory in animal models. Additionally, N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in lab experiments is its potential therapeutic effects. N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various disorders. Another advantage of using N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is its relatively low toxicity, which makes it a safer alternative to other compounds.
One limitation of using N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to design experiments to test its potential therapeutic effects fully.
Future Directions
There are several future directions for research on N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One area of research is to further elucidate its mechanism of action to better understand how it produces its therapeutic effects. Another area of research is to investigate its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could explore the potential of N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide as an anticancer agent. Finally, research could investigate ways to improve the solubility of N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in water to make it easier to administer in lab experiments.
Conclusion
In conclusion, N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been synthesized through various methods, and research has shown that it has anticonvulsant, analgesic, and anti-inflammatory properties. N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has also been studied for its potential as a treatment for neurodegenerative disorders and cancer. While there are limitations to using N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide in lab experiments, further research could lead to the development of new treatments for various disorders.
Synthesis Methods
N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be synthesized through various methods, including the reaction of 1-phenylpyrrolidine-3-carboxylic acid with isobutylamine and subsequent reaction with methyl chloroformate. Another method involves the reaction of 1-phenylpyrrolidine-3-carboxylic acid with isobutyl isocyanate and subsequent reaction with methyl chloroformate. These methods result in the formation of N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide as a white crystalline solid.
Scientific Research Applications
N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic effects. Research has shown that N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has anticonvulsant, analgesic, and anti-inflammatory properties. N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been studied for its potential anticancer properties.
properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11(10-20-2)16-15(19)12-8-14(18)17(9-12)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZQUARJCRXYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5330308.png)
![N-benzyl-N'-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5330319.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5330324.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330327.png)

![2-[(2-methylbenzoyl)amino]-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5330354.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5330358.png)

![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)
![1-benzyl-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5330382.png)
![[(4aS*,8aR*)-6-(1-benzofuran-2-ylsulfonyl)octahydro-1,6-naphthyridin-4a(2H)-yl]methanol](/img/structure/B5330400.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-thiophenecarboxamide](/img/structure/B5330407.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5330415.png)